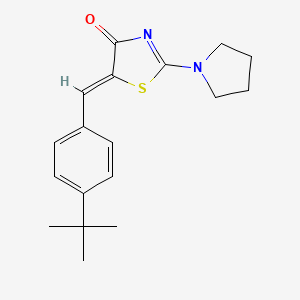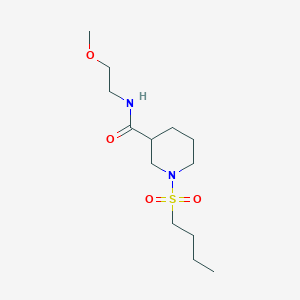![molecular formula C14H23N3 B5539200 N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline is a chemical compound related to various fields in chemistry, including pharmaceuticals and material science. This compound belongs to a class of organic molecules that feature both aniline and piperazine moieties, making it a significant subject for chemical synthesis and application studies.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves complex reactions combining various functional groups. For instance, molecules incorporating pyrazole, piperidine, and aniline moieties have been synthesized using specific reagents and conditions, highlighting the intricate methods required to assemble such structures (Shawish et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is typically determined through X-ray crystallography, combined with computational methods like Density Functional Theory (DFT). These studies reveal the spatial arrangement and electronic properties of the molecules, providing insights into their reactivity and potential applications (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of compounds with aniline and piperazine structures can be diverse, depending on their functional groups and overall structure. Research shows that these compounds can engage in a variety of chemical reactions, leading to new materials with unique properties. For example, dendritic structures incorporating piperidine motifs have been synthesized, demonstrating the versatility of these frameworks (Sacalis et al., 2019).
Aplicaciones Científicas De Investigación
Fluorescent Thermometer Applications : A study highlighted the use of a derivative of N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline in creating a ratiometric fluorescent thermometer. This thermometer shows unusual intensification in fluorescence with increasing temperature, making it useful in temperature detection applications (Chemical communications, 2014).
Photochemical Charge Separation : Another research demonstrated the utility of a compound related to this compound in photochemical charge separation in molecules. This involves efficient two-step electron transfer, which is crucial in photovoltaic applications and the study of electron transfer mechanisms (Journal of the American Chemical Society, 1996).
Molecular Structure Investigations : A 2021 study synthesized new derivatives incorporating pyrazole/piperidine/aniline moieties for molecular structure investigations. This research is significant in understanding intermolecular interactions and electronic properties of such compounds (Crystals, 2021).
Spectroscopy Studies : The compound's derivatives were also studied for their nuclear magnetic resonance spectroscopy properties. This type of research is essential for understanding the electronic environment and molecular structure of such compounds (Journal of Chemical Physics, 1963).
Atmospheric Chemistry : Research into the atmospheric reactions of derivatives of this compound with various agents like OH radicals and ozone contributes to our understanding of atmospheric chemistry and pollution control (Environmental Science & Technology, 1987).
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15(2)14-6-4-13(5-7-14)12-17-10-8-16(3)9-11-17/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJUURZOSEDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)
![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)
![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)
![2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)

![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)
![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)
![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)
![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)
